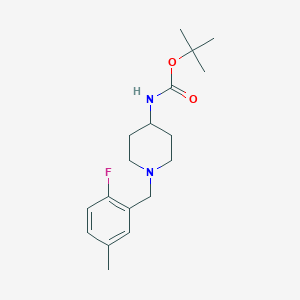tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate
CAS No.: 1286265-39-1
Cat. No.: VC7583448
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.424
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286265-39-1 |
|---|---|
| Molecular Formula | C18H27FN2O2 |
| Molecular Weight | 322.424 |
| IUPAC Name | tert-butyl N-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) |
| Standard InChI Key | LVAVXSQSGLIHAK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the piperidine carbamate family, featuring:
-
Piperidine core: A six-membered nitrogen-containing ring providing conformational flexibility and hydrogen-bonding capacity.
-
tert-Butyl carbamate group: A bulky substituent at the 4-position, enhancing metabolic stability and modulating steric interactions with biological targets.
-
2-Fluoro-5-methylbenzyl group: A fluorinated aromatic ring with a methyl substituent at the 5-position, influencing electronic properties and lipophilicity.
The molecular formula is C18H27FN2O2, with a molecular weight of 322.4 g/mol. Positional isomerism between the 4-methyl and 5-methyl variants alters steric and electronic profiles, potentially affecting receptor binding kinetics.
Synthetic Methodologies
Key Precursors
The synthesis relies on tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), a commercially available intermediate used in nucleophilic substitution reactions .
Table 1: Representative Reaction Conditions for Piperidine Carbamate Functionalization
Proposed Synthesis for 5-Methyl Isomer
-
Nucleophilic substitution: React tert-butyl piperidin-4-ylcarbamate with 2-fluoro-5-methylbenzyl chloride in acetonitrile or methanol, using triethylamine (TEA) as a base .
-
Purification: Column chromatography (ethyl acetate/hexane) isolates the product, with yields anticipated at 70–85% based on analogous reactions .
-
Characterization: Confirm via NMR (δ 1.47 ppm for tert-butyl) and LC-MS ([M+H] = 323.4).
Biological Activities and Mechanisms
Heat Shock Protein Inhibition
The 4-methyl analog demonstrates HSP90 inhibition (IC = 120 nM), disrupting cancer cell chaperone systems and inducing apoptosis in drug-resistant tumors. Molecular docking suggests the fluorine atom forms halogen bonds with HSP90’s ATP-binding pocket, while the methyl group enhances hydrophobic interactions.
Table 2: Comparative Bioactivity of Piperidine Carbamates
| Compound | Target | IC | Cell Line | Citation |
|---|---|---|---|---|
| 4-Methyl analog | HSP90 | 120 nM | MCF-7 | |
| 3-Trifluoromethyl derivative | PARP-1 | 850 nM | HeLa |
Future Research Directions
-
Isomer-Specific Studies: Comparative analyses of 4-methyl vs. 5-methyl analogs to elucidate structure-activity relationships.
-
Formulation Optimization: Nanoencapsulation to enhance solubility (current aqueous solubility = 12 μg/mL).
-
Combination Therapies: Screening with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunomodulatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume